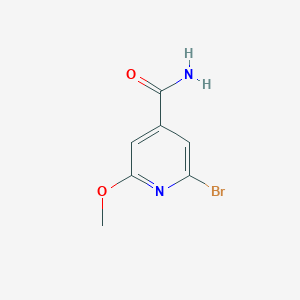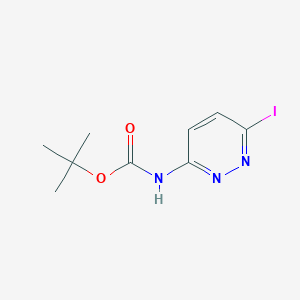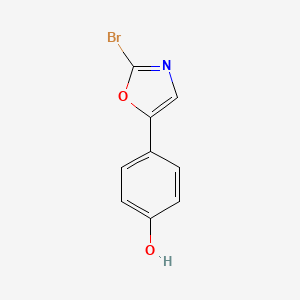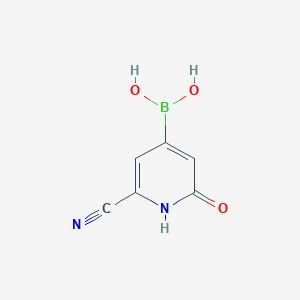
(4,5-Dimethylpyridin-3-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and a methanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylpyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,5-Dimethylpyridin-3-yl)methanamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by ammonia (NH3) can be used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(4,5-Dimethylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethylpyridin-3-yl)methanamine: Similar structure but with a different position of the methyl groups.
(5-Methylpyridin-3-yl)methanamine: Contains only one methyl group at the 5 position.
(4-Methoxypyridin-3-yl)methanamine: Contains a methoxy group instead of a methyl group.
Uniqueness
(4,5-Dimethylpyridin-3-yl)methanamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This positioning can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4,5-dimethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3,9H2,1-2H3 |
InChI Key |
VOTDGMMNYGGUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)








